molecular formula C8H9BO4 B591574 (2-Formyl-3-methoxyphenyl)boronic acid CAS No. 958030-46-1

(2-Formyl-3-methoxyphenyl)boronic acid

Cat. No. B591574
CAS RN: 958030-46-1
M. Wt: 179.966
InChI Key: XSAPYCFXQHQPMM-UHFFFAOYSA-N
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Description

“(2-Formyl-3-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BO4 . It has a molecular weight of 179.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9BO4/c1-13-8-4-2-3-7 (9 (11)12)6 (8)5-10/h2-5,11-12H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Drug Discovery and Development

Boronic acids are increasingly incorporated into medicinal chemistry efforts due to their unique properties, such as enhancing the potency of drugs or improving pharmacokinetics. The FDA and Health Canada have approved several boronic acid drugs, indicating the significant potential of boronic acids in therapeutic applications. These properties have spurred research into boronic acid drugs, focusing on natural products, synthetic developments, and the rationalization for incorporating boronic acids into drug candidates (Plescia & Moitessier, 2020).

Sensor Development

Electrochemical biosensors based on boronic acids, including ferroceneboronic acid and its derivatives, have been explored for their potential to detect sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. These sensors utilize the selective binding of boronic acids to diols, offering a non-enzymatic approach for glucose sensing and potentially other applications (Wang et al., 2014).

Environmental and Material Sciences

Boronic acids find applications in environmental sciences, such as in the removal of boron from seawater through reverse osmosis membranes, highlighting their relevance in water purification and desalination processes. The specific interactions of boronic acids with various substances are crucial for optimizing boron removal techniques in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).

Safety and Hazards

“(2-Formyl-3-methoxyphenyl)boronic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

Boronic acids, including “(2-Formyl-3-methoxyphenyl)boronic acid”, have been increasingly studied in medicinal chemistry due to their potential applications in the development of new drugs . They have shown promise in various areas, such as anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs .

Mechanism of Action

Target of Action

The primary target of (2-Formyl-3-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this pathway arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It is known that the compound is used as a reagent in the synthesis of aromatic compounds, drugs, and pesticides .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the formation of carbon–carbon bonds during the Suzuki–Miyaura coupling reaction . This results in the synthesis of a variety of natural products, pharmaceutical targets, and lead compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions, the stability of the organoboron reagents, and the speed of transmetalation with palladium (II) complexes . The compound’s success in the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

(2-formyl-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAPYCFXQHQPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of t-butyl lithium (9.0 mL, 1.7 M in pentane) was added to a stirred solution of 2-(2-methoxyphenyl)-1,3-dimethylimidazolidine (2.0 g, 9.8 mmol) in THF (5 mL) at −10° C. under N2 and stirred at 0-5° C. for 2 hours. The reaction mixture was cooled to −50° C. and triisopropylborate (3.5 mL, 15 mmol) was added. The solution was slowly warmed to 0° C. in 3 hrs. HCl (120 mL of 2N) was added at 0° C. and let it stirred for 30 min. The mixture was warmed to room temperature and was diluted with ethyl acetate. The organic layer was washed ( 2× HCl (1 N), brine), dried ( sodium sulfate) and concentrated to afford yellow crude product which purified by reverse phase HPLC chromatography. Upon removal of solvent 3-methoxy-2-formylphenylboronic acid crystallized as a light yellow solid, 1.3 g (yield 75%). ESI-MS m/e 177 (MH+).
Quantity
9 mL
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reactant
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2 g
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5 mL
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reactant
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3.5 mL
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reactant
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120 mL
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reactant
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0 (± 1) mol
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